molecular formula C16H15NO4S B15335648 1-Tosylindoline-5-carboxylic Acid

1-Tosylindoline-5-carboxylic Acid

Cat. No.: B15335648
M. Wt: 317.4 g/mol
InChI Key: UCQUEFMKZBDXQL-UHFFFAOYSA-N
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Description

1-Tosylindoline-5-carboxylic Acid is an indoline derivative featuring a tosyl (p-toluenesulfonyl) group at the 1-position and a carboxylic acid moiety at the 5-position of the indoline ring. Indoline, a bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, serves as a versatile scaffold in medicinal chemistry. This compound is primarily used in research as an intermediate for synthesizing bioactive molecules, though specific applications require further exploration .

Properties

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,3-dihydroindole-5-carboxylic acid

InChI

InChI=1S/C16H15NO4S/c1-11-2-5-14(6-3-11)22(20,21)17-9-8-12-10-13(16(18)19)4-7-15(12)17/h2-7,10H,8-9H2,1H3,(H,18,19)

InChI Key

UCQUEFMKZBDXQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C2C=CC(=C3)C(=O)O

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-Tosylindoline-5-carboxylic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues of Indoline Carboxylic Acids

The following table compares key structural and physicochemical properties of 1-Tosylindoline-5-carboxylic Acid with related indoline and heterocyclic carboxylic acid derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Tosyl (1-position), COOH (5) C₁₆H₁₅NO₄S ~317.36* Research intermediate; potential medicinal scaffold
1-Acetylindoline-5-carboxylic Acid Acetyl (1-position), COOH (5) C₁₁H₁₁NO₃ 205.21 Soluble in DMSO; used in drug discovery
1-Methylindoline-4-carboxylic Acid Methyl (1-position), COOH (4) C₁₀H₁₁NO₂ 193.20 Simpler substituent; lower steric hindrance
2-Oxoindoline-6-carboxylic Acid Ketone (2-position), COOH (6) C₉H₇NO₃ 177.16 Oxidized indoline; altered reactivity
1H-Indazole-5-carboxylic Acid Indazole ring, COOH (5) C₈H₆N₂O₂ 162.15 Aromatic N-heterocycle; distinct H-bonding

*Calculated based on structural similarity to 1-Acetylindoline-5-carboxylic Acid and tosyl group mass.

Research and Application Insights

  • Medicinal Chemistry : Indole-2-carboxylic acid derivatives (e.g., 3-substituted 1H-indole-2-carboxylic acids) exhibit selective antagonism of CysLT1 receptors, highlighting the importance of substituent positioning and electronic effects in drug design .
  • Safety Profiles: SDS data for related compounds (e.g., 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid) emphasize standard lab precautions: use PPE, avoid inhalation, and consult safety sheets .

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